![molecular formula C12H13BrN2O2S B14154085 3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid CAS No. 145412-64-2](/img/structure/B14154085.png)
3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid is a complex organic compound that features a bromophenyl group, a thioxoimidazolidinyl ring, and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the bromination of phenylpropanoic acid to introduce the bromine atom. This is followed by the formation of the thioxoimidazolidinyl ring through a cyclization reaction involving appropriate thiourea derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
化学反应分析
Types of Reactions
3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding quinones.
Reduction: The thioxo group can be reduced to a thiol or further to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or primary amines in polar solvents.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism by which 3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid exerts its effects is related to its ability to interact with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioxoimidazolidinyl ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(4-Bromophenyl)propanoic acid: Lacks the thioxoimidazolidinyl ring, making it less versatile in forming hydrogen bonds and metal coordination.
3-(3-Bromophenyl)propanoic acid: Similar but with the bromine atom in a different position, affecting its reactivity and interaction with biological targets.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring instead of a thioxoimidazolidinyl ring, leading to different chemical and biological properties.
Uniqueness
3-[3-(4-Bromophenyl)-2-thioxoimidazolidin-1-yl]propanoic acid is unique due to the presence of both a bromophenyl group and a thioxoimidazolidinyl ring, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
145412-64-2 |
|---|---|
分子式 |
C12H13BrN2O2S |
分子量 |
329.21 g/mol |
IUPAC 名称 |
3-[3-(4-bromophenyl)-2-sulfanylideneimidazolidin-1-yl]propanoic acid |
InChI |
InChI=1S/C12H13BrN2O2S/c13-9-1-3-10(4-2-9)15-8-7-14(12(15)18)6-5-11(16)17/h1-4H,5-8H2,(H,16,17) |
InChI 键 |
QZLGYBMHOSRDLI-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C(=S)N1CCC(=O)O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


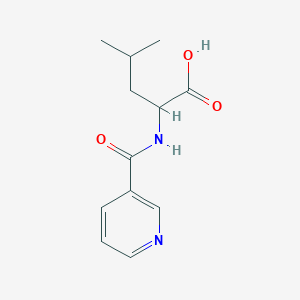
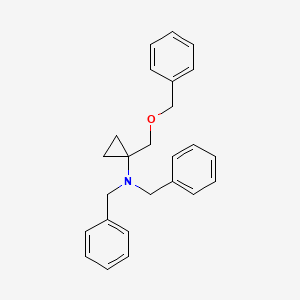
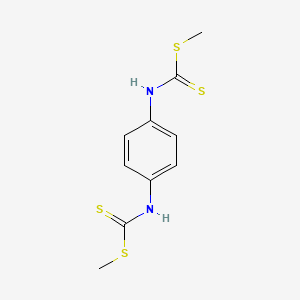
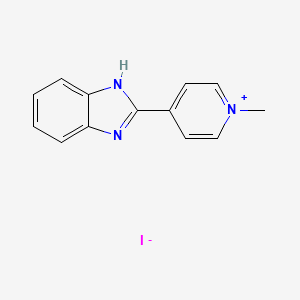
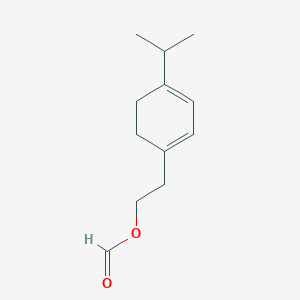
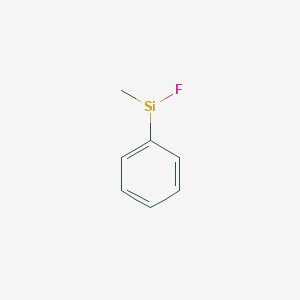
![4(3H)-Quinazolinone, 6-bromo-2-methyl-3-[4-(4-morpholinyl)phenyl]-](/img/structure/B14154044.png)


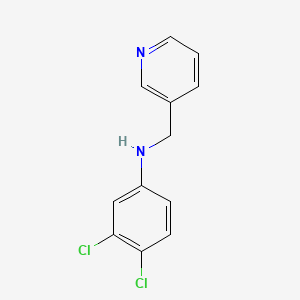
![5-chloro-2-methoxy-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzohydrazide](/img/structure/B14154063.png)
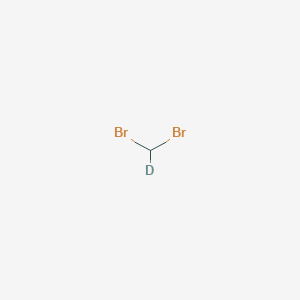

![4-(Benzo[cd]indol-2-ylamino)benzoic acid](/img/structure/B14154083.png)
